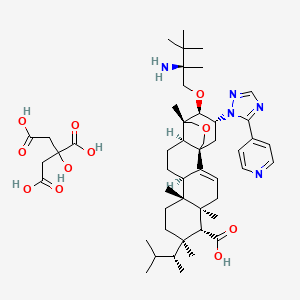

Ibrexafungerp Citrate

Description

Properties

CAS No. |

1965291-08-0 |

|---|---|

Molecular Formula |

C50H75N5O11 |

Molecular Weight |

922.2 g/mol |

IUPAC Name |

(1R,5S,6R,7R,10R,11R,14R,15S,20R,21R)-21-[(2R)-2-amino-2,3,3-trimethylbutoxy]-5,7,10,15-tetramethyl-7-[(2R)-3-methylbutan-2-yl]-20-(5-pyridin-4-yl-1,2,4-triazol-1-yl)-17-oxapentacyclo[13.3.3.01,14.02,11.05,10]henicos-2-ene-6-carboxylic acid;2-hydroxypropane-1,2,3-tricarboxylic acid |

InChI |

InChI=1S/C44H67N5O4.C6H8O7/c1-27(2)28(3)39(7)18-19-41(9)30-12-13-33-40(8)23-52-25-44(33,31(30)14-17-42(41,10)34(39)37(50)51)22-32(35(40)53-24-43(11,45)38(4,5)6)49-36(47-26-48-49)29-15-20-46-21-16-29;7-3(8)1-6(13,5(11)12)2-4(9)10/h14-16,20-21,26-28,30,32-35H,12-13,17-19,22-25,45H2,1-11H3,(H,50,51);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t28-,30+,32-,33+,34-,35+,39-,40-,41-,42+,43+,44+;/m1./s1 |

InChI Key |

WKIRTJACGBEXBZ-FQGZCCSZSA-N |

Isomeric SMILES |

C[C@H](C(C)C)[C@]1(CC[C@@]2([C@H]3CC[C@H]4[C@]5(COC[C@]4(C3=CC[C@]2([C@@H]1C(=O)O)C)C[C@H]([C@@H]5OC[C@@](C)(C(C)(C)C)N)N6C(=NC=N6)C7=CC=NC=C7)C)C)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Canonical SMILES |

CC(C)C(C)C1(CCC2(C3CCC4C5(COCC4(C3=CCC2(C1C(=O)O)C)CC(C5OCC(C)(C(C)(C)C)N)N6C(=NC=N6)C7=CC=NC=C7)C)C)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Ibrexafungerp Citrate mechanism of action on fungal cell wall

An In-depth Technical Guide to the Mechanism of Action of Ibrexafungerp Citrate on the Fungal Cell Wall

Introduction

Ibrexafungerp is a first-in-class, orally bioavailable triterpenoid antifungal agent, representing a significant advancement in the management of fungal infections.[1] Derived from the natural product enfumafungin, its unique mode of action offers a valuable therapeutic option, particularly against infections caused by resistant fungal pathogens.[2] This guide provides a detailed technical overview of Ibrexafungerp's mechanism of action at the fungal cell wall, intended for researchers, scientists, and drug development professionals.

Core Mechanism: Non-Competitive Inhibition of (1,3)-β-D-Glucan Synthase

The primary molecular target of Ibrexafungerp is (1,3)-β-D-glucan synthase, a transmembrane enzyme complex essential for fungal survival.[1][3][4] This enzyme catalyzes the polymerization of UDP-glucose into β-(1,3)-D-glucan, a foundational polysaccharide that constitutes 50-60% of the dry weight of the fungal cell wall and is critical for its structural integrity.[1][5]

Ibrexafungerp functions as a non-competitive inhibitor of the glucan synthase enzyme.[1][3] This means it binds to a site on the enzyme that is distinct from the active site where the UDP-glucose substrate binds. While its mechanism is similar to that of the echinocandin class of antifungals, Ibrexafungerp interacts with a different, albeit partially overlapping, site on the enzyme.[1][6] This distinct binding interaction is crucial as it allows Ibrexafungerp to retain activity against many fungal isolates with fks gene mutations that confer echinocandin resistance.[4][7]

Caption: Ibrexafungerp's mechanism of action on the fungal cell wall.

Downstream Effects on Fungal Cell Integrity

The inhibition of (1,3)-β-D-glucan synthesis triggers a cascade of detrimental downstream effects, compromising the fungal cell's viability.

-

Loss of Cell Wall Integrity : The depletion of essential glucan polymers weakens the cell wall, stripping it of its rigidity and protective capabilities.[8]

-

Increased Permeability and Osmotic Stress : The compromised cell wall is unable to withstand internal turgor pressure, leading to increased permeability, uncontrolled passage of water into the cell, and ultimately osmotic lysis.[3][5]

-

Fungicidal/Fungistatic Activity : This cascade results in potent fungicidal activity (cell death) against Candida species and fungistatic activity (inhibition of growth) against filamentous fungi like Aspergillus species.[1][4]

Quantitative Data: In Vitro Activity

Ibrexafungerp demonstrates potent in vitro activity against a broad spectrum of fungal pathogens, including species resistant to other antifungal classes. The tables below summarize its activity, measured by Minimum Inhibitory Concentration (MIC) for yeasts and Minimum Effective Concentration (MEC) for molds.

| Candida Species | Modal MIC (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |

| C. albicans | 0.06 - 0.125 | 0.125 | 0.25 |

| C. glabrata | 0.25 | 0.25 | 0.5 |

| C. parapsilosis | 0.5 | 0.5 | 1 |

| C. tropicalis | 0.5 | 0.5 | 1 |

| C. krusei | 0.5 | 0.5 | 1 |

| C. auris | 0.5 | 0.5 | 1 |

| Table 1: In Vitro Activity of Ibrexafungerp Against Common Candida Species. Data compiled from EUCAST and CLSI-based studies.[9][10] |

| Aspergillus Species | MEC Geometric Mean (mg/L) | MEC₅₀ (mg/L) | MEC₉₀ (mg/L) |

| A. fumigatus (Azole-S) | 0.040 | 0.03 | 0.06 |

| A. fumigatus (Azole-R) | 0.056 - 0.092 | 0.06 | 0.125 |

| A. flavus | 0.032 | 0.03 | 0.06 |

| A. niger | 0.111 | 0.125 | 0.25 |

| A. terreus | 0.297 | 0.25 | 0.5 |

| Table 2: In Vitro Activity of Ibrexafungerp Against Aspergillus Species. Data compiled from EUCAST and CLSI-based studies.[6] |

Experimental Protocols

The characterization of Ibrexafungerp's mechanism and potency relies on standardized in vitro assays.

(1,3)-β-D-Glucan Synthase Inhibition Assay

This biochemical assay directly measures the inhibitory effect of Ibrexafungerp on its target enzyme.

Methodology:

-

Enzyme Preparation: A microsomal membrane fraction rich in the (1,3)-β-D-glucan synthase complex is isolated from fungal cell lysates.[11][12]

-

Reaction Setup: A reaction mixture is prepared containing a buffer (e.g., Tris-HCl), the enzyme preparation, essential co-factors (e.g., GTP), and a radiolabeled substrate such as UDP-[¹⁴C]glucose.[11][13]

-

Inhibitor Addition: Varying concentrations of Ibrexafungerp (typically dissolved in DMSO) are added to the reaction mixtures.[12]

-

Incubation: The reaction is initiated and incubated at a controlled temperature (e.g., 30°C) for a set period (e.g., 60-120 minutes) to allow for the synthesis of the glucan polymer.[11][12]

-

Product Capture: The reaction is terminated, often by adding trichloroacetic acid. The insoluble, radiolabeled (1,3)-β-D-glucan product is captured by vacuum filtration onto glass microfiber filters.[12][13]

-

Quantification: After washing to remove unreacted substrate, the radioactivity retained on the filters is measured using a liquid scintillation counter. The counts are proportional to the enzyme's activity.[11]

-

IC₅₀ Determination: The concentration of Ibrexafungerp that causes a 50% reduction in enzyme activity (IC₅₀) is calculated by plotting enzyme activity against the inhibitor concentration.[11][12]

Antifungal Susceptibility Testing (Broth Microdilution)

This whole-cell assay determines the concentration of Ibrexafungerp required to inhibit fungal growth, following standardized protocols from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[14][15]

Methodology:

-

Inoculum Preparation: Fungal isolates are cultured, and a standardized cell suspension (e.g., 0.5 to 2.5 x 10⁵ CFU/mL for Candida) is prepared in the standard test medium, RPMI 1640.[16]

-

Drug Dilution: A two-fold serial dilution of Ibrexafungerp is prepared across the wells of a 96-well microtiter plate.[17]

-

Inoculation: Each well is inoculated with the standardized fungal suspension. A drug-free well serves as a positive growth control.[18]

-

Incubation: The plate is incubated at 35°C for 24 to 48 hours.[16][18]

-

MIC/MEC Determination: The plate is read either visually or with a spectrophotometer. The MIC (for yeasts) is defined as the lowest drug concentration that causes a significant (typically ≥50%) reduction in growth compared to the control. For molds like Aspergillus, the endpoint is the Minimum Effective Concentration (MEC), characterized by the lowest concentration causing the formation of abnormal, compact hyphal structures.[6][16]

Caption: Experimental workflow for broth microdilution susceptibility testing.

Conclusion

This compound disrupts the structural integrity of the fungal cell wall through the potent and specific non-competitive inhibition of (1,3)-β-D-glucan synthase. This mechanism leads to fungicidal activity against a wide range of clinically important yeasts and molds, including multidrug-resistant strains. A thorough understanding of its molecular interactions, quantitative potency, and the methodologies used for its evaluation is essential for its optimal use in clinical practice and for guiding future antifungal drug development.

References

- 1. mdpi.com [mdpi.com]

- 2. Combination Therapy with Ibrexafungerp (Formerly SCY-078), a First-in-Class Triterpenoid Inhibitor of (1→3)-β-d-Glucan Synthesis, and Isavuconazole for Treatment of Experimental Invasive Pulmonary Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ibrexafungerp: Mechanism of Action, Clinical, and Translational Science - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ibrexafungerp: A Novel Oral Triterpenoid Antifungal in Development for the Treatment of Candida auris Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. In Vitro Activity of Ibrexafungerp against a Collection of Clinical Isolates of Aspergillus, Including Cryptic Species and Cyp51A Mutants, Using EUCAST and CLSI Methodologies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Novel 1,3-Beta-d-Glucan Inhibitor, Ibrexafungerp (Formerly SCY-078), Shows Potent Activity in the Lower pH Environment of Vulvovaginitis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. scynexis.com [scynexis.com]

- 11. journals.asm.org [journals.asm.org]

- 12. Discovery of Novel Antifungal (1,3)-β-d-Glucan Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jfda-online.com [jfda-online.com]

- 14. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. journals.asm.org [journals.asm.org]

- 16. In vitro activity of ibrexafungerp against clinically relevant echinocandin-resistant Candida strains - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Evaluation of Broth Microdilution Testing Parameters and Agar Diffusion Etest Procedure for Testing Susceptibilities of Aspergillus spp. to Caspofungin Acetate (MK-0991) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Synthesis and Purification of Ibrexafungerp Citrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ibrexafungerp is a first-in-class triterpenoid antifungal agent that functions by inhibiting β-(1,3)-D-glucan synthase, a critical component of the fungal cell wall.[1][2] This document provides a comprehensive technical overview of the chemical synthesis and purification of Ibrexafungerp Citrate, the active pharmaceutical ingredient (API). The synthesis originates from the natural product enfumafungin and involves a multi-step chemical transformation.[3] This guide details the experimental protocols for the key synthetic steps and the final purification, including the formation of the citrate salt. Quantitative data is presented in structured tables, and key workflows are visualized using diagrams to facilitate understanding for researchers and professionals in drug development.

Chemical Synthesis of Ibrexafungerp

The synthesis of Ibrexafungerp is a semi-synthetic process that commences with the natural product, enfumafungin. The overall process can be divided into two main stages: the preparation of a key chiral aziridine intermediate and the subsequent multi-step conversion of enfumafungin to Ibrexafungerp.[3]

Synthesis of the (R)-N-sulfonyl Aziridine Intermediate

A key component in the synthesis of Ibrexafungerp is the chiral (R)-N-sulfonyl aziridine. This intermediate is prepared in a three-step sequence starting from 3,3-dimethylbutan-2-one.[3]

Experimental Protocol:

-

Condensation: 3,3-dimethylbutan-2-one is condensed with (R)-p-toluenesulfinamide. This reaction typically yields the corresponding sulfinylimine.[3]

-

Cyclization: The resulting imine is then treated with trimethylsulfoxonium chloride and n-butyllithium to form the chiral toluenesulfinyl aziridine.[3]

-

Oxidation: The final step involves the oxidation of the toluenesulfinyl aziridine with an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) to afford the tosyl-protected (R)-alpha-disubstituted aziridine.[3]

| Step | Starting Material | Reagents | Product | Yield (%) |

| 1 | 3,3-dimethylbutan-2-one | (R)-p-toluenesulfinamide | Compound 1.12 (sulfinylimine) | 84 |

| 2 | Compound 1.12 | Trimethylsulfoxonium chloride, n-butyllithium | Compound 1.13 (toluenesulfinyl aziridine) | 64 |

| 3 | Compound 1.13 | meta-chloroperoxybenzoic acid (m-CPBA) | (R)-N-sulfonyl aziridine (1.5) | Not Specified |

Table 1: Synthesis of the (R)-N-sulfonyl Aziridine Intermediate[3]

Conversion of Enfumafungin to Ibrexafungerp

The core of the Ibrexafungerp synthesis involves the chemical modification of the enfumafungin scaffold. This process includes reduction, cleavage of a glucose moiety, esterification, etherification, deprotection, and finally, cyclocondensation to form the desired product.[3]

Experimental Protocol:

-

Reduction of Enfumafungin: The lactol functionality of enfumafungin (1.1) is reduced using triethylsilane and trifluoroacetic acid to yield the corresponding pyran (1.2).[3]

-

Deglycosylation: The glucose moiety is cleaved from the pyran intermediate by treatment with sulfuric acid in methanol, affording the carboxylic acid intermediate 1.3.[3]

-

Esterification: The carboxylic acid (1.3) is converted to its benzyl ester (1.4) through reaction with benzyl bromide.[3]

-

Etherification: The benzyl ester (1.4) is reacted with the previously synthesized (R)-N-sulfonyl aziridine (1.5) in the presence of potassium t-pentylate and 18-crown-6 to form the ether intermediate 1.6.[3]

-

Deprotection: The N-sulfonyl and benzyl protecting groups are concurrently removed from intermediate 1.6 via a metal reduction using sodium in liquid ammonia to generate compound 1.7.[3]

-

Hydrazine Formation: Compound 1.7 is converted to the hydrazine intermediate 1.8 by reacting with anhydrous hydrazine and boron trifluoride diethyl etherate (BF3·OEt2) in 1,2-dichloroethane (DCE).[3][4]

-

Cyclocondensation: The final step is a cyclocondensation reaction between the hydrazine intermediate 1.8 and an acyl amidine derivative (1.9) upon heating in acetic acid to yield Ibrexafungerp (1).[3]

| Step | Starting Material | Reagents | Product | Yield (%) |

| 1 & 2 | Enfumafungin (1.1) | 1. Triethylsilane, Trifluoroacetic acid; 2. H2SO4, Methanol | Carboxylic Acid Intermediate (1.3) | 87 (over 2 steps) |

| 3 | Carboxylic Acid (1.3) | Benzyl bromide | Benzyl Ester (1.4) | 89 |

| 4 | Benzyl Ester (1.4) | (R)-N-sulfonyl aziridine (1.5), Potassium t-pentylate, 18-crown-6 | Ether Intermediate (1.6) | 78 |

| 5 | Ether Intermediate (1.6) | Sodium, Liquid Ammonia | Deprotected Intermediate (1.7) | Not Specified |

| 6 | Deprotected Int. (1.7) | Anhydrous hydrazine, BF3·OEt2, 1,2-dichloroethane | Hydrazine Intermediate (1.8) | Not Specified |

| 7 | Hydrazine Int. (1.8) | Acyl amidine derivative (1.9), Acetic acid | Ibrexafungerp (1) | 66 |

Table 2: Synthesis of Ibrexafungerp from Enfumafungin[3]

Caption: Synthetic pathway of Ibrexafungerp from Enfumafungin.

Purification of this compound

Following the synthesis of the Ibrexafungerp free base, a purification process is employed, culminating in the formation of the citrate salt. The use of the citrate salt significantly improves the solubility of the compound.[5] The final purification steps are crucial for ensuring the high purity and stability of the API required for pharmaceutical applications.

Salt Formation and Crystallization

The conversion of the Ibrexafungerp free base to the citrate salt is a critical step in the manufacturing process. This is typically achieved by reacting the free base with citric acid in a suitable solvent system, followed by crystallization.

Experimental Protocol (General Procedure):

-

Dissolution: The crude Ibrexafungerp free base is dissolved in a suitable organic solvent or a mixture of solvents.

-

Addition of Citric Acid: A solution of citric acid in a suitable solvent is added to the Ibrexafungerp solution. The stoichiometry is carefully controlled to ensure the formation of the desired salt.

-

Crystallization: The this compound is induced to crystallize from the solution. This can be achieved through various techniques such as cooling, anti-solvent addition, or evaporation of the solvent. The specific conditions (solvent system, temperature profile, and agitation) are critical for controlling the crystal form, particle size, and purity of the final product.

-

Isolation and Drying: The crystallized this compound is isolated by filtration, washed with a suitable solvent to remove residual impurities, and then dried under controlled conditions (e.g., vacuum at a specific temperature) to remove residual solvents.

While specific, proprietary details of the industrial crystallization process are not publicly available, the selection of an appropriate solvent system is key. The solubility of Ibrexafungerp in various solvents will dictate the choice of crystallization solvent and anti-solvent.

| Parameter | Description |

| Salt Former | Citric Acid |

| Potential Solvents | Alcohols (e.g., Methanol, Ethanol), Ketones (e.g., Acetone), Esters (e.g., Ethyl Acetate), Ethers (e.g., Tetrahydrofuran), and mixtures with water or anti-solvents. |

| Crystallization Method | Cooling crystallization, anti-solvent crystallization, or evaporative crystallization. |

Table 3: General Parameters for this compound Salt Formation and Crystallization

Purity Analysis and Impurity Profile

The purity of the final this compound API is determined using analytical techniques, with High-Performance Liquid Chromatography (RP-HPLC) being a primary method.[6] A validated RP-HPLC method is essential for quantifying the potency of Ibrexafungerp and for detecting and quantifying any process-related impurities or degradation products.

Exemplary RP-HPLC Method Parameters:

| Parameter | Description |

| Column | Altima C18 (150 x 4.6 mm, 5 µm) |

| Mobile Phase | 0.1% Dimethyl sulfoxide (DMSO) : Acetonitrile (65:35) |

| Flow Rate | 0.9 mL/min |

| Detection Wavelength | 314.0 nm |

| Column Temperature | 30°C |

| Retention Time | ~2.584 min |

Table 4: Example of RP-HPLC Method for Ibrexafungerp Analysis[6]

The impurity profile of this compound is carefully monitored and controlled. Impurities can arise from starting materials, intermediates, reagents, or degradation of the API. Regulatory guidelines set strict limits for known and unknown impurities.

Caption: General workflow for the purification of this compound.

Conclusion

The chemical synthesis of Ibrexafungerp is a complex, multi-step process that relies on the strategic modification of the natural product enfumafungin. The subsequent purification and formation of the citrate salt are critical for producing a high-purity, stable active pharmaceutical ingredient. This guide provides a detailed overview of the key experimental procedures and quantitative data available in the public domain. For professionals in drug development, a thorough understanding of these processes is essential for process optimization, quality control, and regulatory compliance. Further research into more efficient synthetic routes and advanced purification techniques will continue to be of interest in the pharmaceutical industry.

References

- 1. Ibrexafungerp: A First-in-Class Oral Triterpenoid Glucan Synthase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ibrexafungerp: Mechanism of Action, Clinical, and Translational Science - PMC [pmc.ncbi.nlm.nih.gov]

- 3. How is Ibrexafungerp synthesised?_Chemicalbook [chemicalbook.com]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. Ibrexafungerp: A narrative overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. wjpps.com [wjpps.com]

Ibrexafungerp Citrate: A Comprehensive Technical Guide on its Solubility Profile

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility profile of Ibrexafungerp Citrate, a first-in-class triterpenoid antifungal agent. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource of key solubility data, experimental methodologies, and relevant biological context.

Executive Summary

This compound is a novel antifungal drug that inhibits the fungal enzyme β-(1,3)-D-glucan synthase, a critical component of the fungal cell wall.[1][2][3] Its efficacy is intrinsically linked to its physicochemical properties, particularly its solubility, which influences its dissolution, absorption, and overall bioavailability. As a Biopharmaceutics Classification System (BCS) Class IV drug, this compound is characterized by both low solubility and low permeability, presenting unique challenges and considerations for formulation development.[4] This guide summarizes the available quantitative solubility data, outlines relevant experimental protocols, and provides visualizations to aid in the understanding of its mechanism of action and the experimental workflows.

Quantitative Solubility Profile

The solubility of this compound has been determined in a variety of aqueous and organic solvents. The data underscores its poor aqueous solubility and highlights the significant impact of solvent composition and pH on its dissolution.

Table 1: Solubility of this compound in Aqueous and Organic Solvents

| Solvent/Medium | Temperature (°C) | Solubility (mg/mL) | Method |

| Water | Not Specified | 0.000346 | ALOGPS (Computational)[2] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 100 | Experimental[5][6] |

| In vivo formulation 1 | Not Specified | ≥ 2.5 | Experimental[1][5] |

| In vivo formulation 2 | Not Specified | ≥ 2.5 | Experimental[1][5] |

| In vivo formulation 3 | Not Specified | ≥ 2.5 | Experimental[1][5] |

Table 2: pH-Dependent Solubility of this compound in Simulated Gastrointestinal Fluids

| Medium | pH | Temperature (°C) | Incubation Time (hours) | Solubility (mg/mL) |

| Simulated Gastric Fluid (SGF) | 1.2 | Ambient Room Temperature | 24 | > 20 |

| Fasted-State Simulated Intestinal Fluid (FaSSIF) | 6.5 | Ambient Room Temperature | 24 | > 4.2 |

| Fed-State Simulated Intestinal Fluid (FeSSIF) | 5.0 | Ambient Room Temperature | 24 | > 20 |

The citrate salt form of Ibrexafungerp significantly enhances its solubility in simulated gastrointestinal fluids compared to its free base form.

Experimental Protocols

Detailed experimental protocols for the determination of this compound's solubility are not publicly available. However, based on standard pharmaceutical practices for poorly soluble compounds, the following methodologies are representative of the likely approaches used.

Thermodynamic (Equilibrium) Solubility Assay

This method determines the saturation solubility of a compound after a prolonged incubation period, ensuring that a true equilibrium is reached between the dissolved and solid states.

Objective: To determine the maximum concentration of this compound that can be dissolved in a specific solvent at equilibrium.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., water, buffer of specific pH, organic solvent)

-

Vials with screw caps

-

Shaker or rotator capable of maintaining a constant temperature

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

Procedure:

-

An excess amount of solid this compound is added to a vial containing a known volume of the solvent.

-

The vial is sealed and placed on a shaker/rotator at a constant temperature (e.g., 25°C or 37°C).

-

The suspension is agitated for an extended period (typically 24-72 hours) to allow the system to reach equilibrium.

-

After incubation, the suspension is centrifuged at high speed to pellet the undissolved solid.

-

An aliquot of the supernatant is carefully removed and filtered through a syringe filter to remove any remaining particulates.

-

The concentration of this compound in the clear filtrate is then quantified using a validated HPLC method.

Kinetic Solubility Assay

This high-throughput method is often used in early drug discovery to assess the solubility of a compound from a concentrated stock solution, typically in DMSO. It measures the concentration at which a compound precipitates when diluted into an aqueous buffer.

Objective: To rapidly assess the aqueous solubility of this compound under non-equilibrium conditions.

Materials:

-

This compound stock solution (e.g., 10-20 mM in DMSO)

-

Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

-

96-well microtiter plates

-

Plate reader capable of detecting turbidity (nephelometry) or UV absorbance

Procedure:

-

A small volume of the this compound DMSO stock solution is added to the wells of a microtiter plate.

-

Aqueous buffer is then added to each well to achieve a range of final compound concentrations.

-

The plate is shaken for a short period (e.g., 1-2 hours) at a controlled temperature.

-

The solubility is determined by measuring the turbidity of the solutions. The concentration at which precipitation is observed is considered the kinetic solubility limit.

Mechanism of Action: Inhibition of Fungal Cell Wall Synthesis

This compound targets the fungal enzyme β-(1,3)-D-glucan synthase, which is responsible for the synthesis of β-(1,3)-D-glucan, a vital component of the fungal cell wall.[1][2][3] By inhibiting this enzyme, Ibrexafungerp disrupts the integrity of the cell wall, leading to osmotic instability and ultimately fungal cell death.[1][2][3] This mechanism is distinct from that of azole antifungals, which target the cell membrane.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. This compound (MK 3118) | β-1,3-glucan synthesis inhibitor | CAS#1965291-08-0 | MK-3118; SCY078; MK3118; SCY-078; Brexafemme | antifungal medication | InvivoChem [invivochem.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. abmole.com [abmole.com]

In-Depth Structural Analysis of Ibrexafungerp Citrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ibrexafungerp citrate is a first-in-class triterpenoid antifungal agent, representing a significant advancement in the treatment of fungal infections. It is a semi-synthetic derivative of enfumafungin, a naturally occurring compound.[1] As an orally bioavailable glucan synthase inhibitor, ibrexafungerp offers a distinct therapeutic option, particularly for infections caused by resistant fungal pathogens.[1] This technical guide provides an in-depth structural analysis of this compound, summarizing its physicochemical properties, detailing its mechanism of action, and outlining the experimental methodologies used for its characterization.

Molecular Structure and Physicochemical Properties

This compound is the citrate salt of ibrexafungerp. The addition of the citrate salt significantly enhances its solubility. The core structure of ibrexafungerp is a complex triterpenoid scaffold.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅₀H₇₅N₅O₁₁ | [2] |

| Molecular Weight | 922.2 g/mol | [2] |

| Appearance | Powder | [3] |

| Solubility | Soluble in DMSO | [4] |

| Parent Compound | Ibrexafungerp (CID: 46871657) | [2] |

| Component Compounds | Citric Acid (CID: 311), Ibrexafungerp (CID: 46871657) | [2] |

Table 2: Computed Physicochemical Properties of Ibrexafungerp

| Property | Value | Source |

| Molecular Formula | C₄₄H₆₇N₅O₄ | [5] |

| Molecular Weight | 730.0 g/mol | PubChem |

| logP (octanol-water) | 5.8 | PubChem |

| Hydrogen Bond Donors | 2 | PubChem |

| Hydrogen Bond Acceptors | 8 | PubChem |

| Rotatable Bonds | 10 | PubChem |

Mechanism of Action

This compound's primary mechanism of action is the non-competitive inhibition of the enzyme (1,3)-β-D-glucan synthase.[6][7][8] This enzyme is a critical component in the biosynthesis of β-(1,3)-D-glucan, an essential polysaccharide that provides structural integrity to the fungal cell wall.[6][7][8] By inhibiting this enzyme, ibrexafungerp disrupts the formation of the fungal cell wall, leading to increased cell permeability, osmotic instability, and ultimately fungal cell death.[7][9] This targeted action is specific to fungal cells, as mammalian cells lack a cell wall and the (1,3)-β-D-glucan synthase enzyme, contributing to a favorable safety profile.[1]

Caption: Ibrexafungerp inhibits (1,3)-β-D-glucan synthase, disrupting fungal cell wall synthesis.

Experimental Protocols

Detailed experimental protocols for the structural elucidation of this compound are often proprietary and not fully disclosed in publicly available literature. However, based on standard analytical techniques for small molecules, the following methodologies are representative of the experiments likely conducted.

Synthesis of this compound

The synthesis of ibrexafungerp is a multi-step process that starts from the natural product enfumafungin. A detailed synthetic scheme has been published, outlining the chemical transformations required to introduce the pyridine-triazole moiety and the 2-amino-2,3,3-trimethyl-butyl ether side chain.[10] The final step involves the formation of the citrate salt to improve the compound's solubility and bioavailability.

General Synthetic Workflow:

Caption: A simplified workflow for the synthesis of this compound from enfumafungin.

Structural Elucidation by X-ray Crystallography and NMR Spectroscopy

The definitive three-dimensional structure of this compound would be determined using single-crystal X-ray diffraction. While a specific Crystallographic Information File (CIF) is not publicly available, the process would involve growing a high-quality crystal of the compound and analyzing its diffraction pattern.

Hypothetical X-ray Crystallography Protocol:

-

Crystallization: Dissolve this compound in a suitable solvent system (e.g., a mixture of organic solvents and water) and allow the solvent to slowly evaporate to promote crystal growth.

-

Data Collection: Mount a single crystal on a goniometer and expose it to a monochromatic X-ray beam. The diffraction data would be collected using a CCD detector.

-

Structure Solution and Refinement: The collected diffraction data would be processed to determine the unit cell dimensions and space group. The structure would then be solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, and bond angles.

Nuclear Magnetic Resonance (NMR) spectroscopy would be used to confirm the structure in solution and to assign the proton (¹H) and carbon (¹³C) signals.

General NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve a small amount of this compound in a deuterated solvent (e.g., DMSO-d₆).

-

Data Acquisition: Acquire ¹H NMR, ¹³C NMR, and various 2D NMR spectra (e.g., COSY, HSQC, HMBC) on a high-field NMR spectrometer.

-

Spectral Analysis: Analyze the chemical shifts, coupling constants, and cross-peaks in the 2D spectra to assign all proton and carbon signals and to confirm the connectivity of the molecule.

Antifungal Susceptibility Testing

The in vitro activity of Ibrexafungerp is determined using standardized broth microdilution methods, such as those established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[11][12][13]

CLSI M27-A4/M38-Ed3 Broth Microdilution Protocol:

-

Inoculum Preparation: Prepare a standardized suspension of the fungal isolate to be tested.

-

Drug Dilution: Prepare a serial dilution of this compound in RPMI-1640 medium in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the fungal suspension.

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

Endpoint Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the drug that causes a significant inhibition of fungal growth compared to the growth control.

Caption: Logical flow from Ibrexafungerp's target to its antifungal outcome.

Conclusion

This compound is a structurally unique, orally bioavailable antifungal agent with a well-defined mechanism of action targeting the fungal cell wall. Its complex triterpenoid structure has been elucidated through a combination of advanced analytical techniques. While detailed experimental data from its development are largely proprietary, this guide provides a comprehensive overview of its structural and functional characteristics based on publicly available information. The continued investigation of ibrexafungerp and its unique properties holds significant promise for addressing the challenges of invasive fungal infections and antifungal resistance.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. This compound | C50H75N5O11 | CID 137552087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. In Vitro Antifungal Activity of Ibrexafungerp (SCY-078) Against Contemporary Blood Isolates From Medically Relevant Species of Candida: A European Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Ibrexafungerp: Mechanism of Action, Clinical, and Translational Science - PMC [pmc.ncbi.nlm.nih.gov]

- 10. newdrugapprovals.org [newdrugapprovals.org]

- 11. In vitro activity of ibrexafungerp against clinically relevant echinocandin-resistant Candida strains - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scynexis.com [scynexis.com]

- 13. journals.asm.org [journals.asm.org]

The Enfumafungin Precursor: A Deep Dive into its Biosynthetic Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enfumafungin, a potent antifungal agent, is a glycosylated fernene-type triterpenoid produced by the endophytic fungus Hormonema carpetanum. Its unique mode of action, targeting the fungal cell wall enzyme β-1,3-glucan synthase at a site distinct from echinocandins, has led to the development of the semi-synthetic clinical candidate ibrexafungerp (SCY-078). Understanding the biosynthesis of the enfumafungin precursor is paramount for optimizing its production, generating novel analogs with improved therapeutic properties, and harnessing the power of synthetic biology for sustainable manufacturing. This technical guide provides an in-depth exploration of the enfumafungin biosynthetic pathway, detailing the genetic machinery, enzymatic transformations, and experimental methodologies employed in its elucidation.

The Enfumafungin Biosynthetic Gene Cluster (BGC)

The genetic blueprint for enfumafungin biosynthesis is encoded within a dedicated gene cluster, designated the efu cluster, in Hormonema carpetanum ATCC 74360.[1][2][3][4] Bioinformatic analysis and subsequent gene disruption studies have identified the key enzymatic players responsible for the assembly and modification of the enfumafungin scaffold.[5][6]

Table 1: Genes and Proposed Functions in the Enfumafungin Biosynthetic Gene Cluster [5][6]

| Gene | Proposed Function | Domain/Motif |

| efuA | Enfumafungin synthase (bifunctional) | Terpene Cyclase (TC) with DXDD motif, Glycosyltransferase (GT) |

| efuB | P450 monooxygenase | Cytochrome P450 |

| efuC | Acetyltransferase | Acetyltransferase |

| efuD | Transcription regulator | Transcription initiation factor IIE domain |

| efuE | Dehydrogenase | Short-chain dehydrogenase/reductase (SDR) |

| efuF | Sugar phosphate permease | UhpC superfamily |

| efuG | P450 monooxygenase | Cytochrome P450 |

| efuH | P450 monooxygenase | Cytochrome P450 |

| efuI | Desaturase | Desaturase |

| efuJ | Unknown | - |

| efuK | Transporter | Pimeloyl-ACP methyl ester carboxylesterase, Oxysterol-binding protein |

| efuL | Reductase | Reductase |

The Biosynthetic Pathway: From Squalene to the Enfumafungin Core

The biosynthesis of the enfumafungin precursor is a multi-step process involving a novel fusion enzyme and a series of tailoring reactions. The proposed pathway begins with the cyclization of the ubiquitous triterpene precursor, squalene.

Caption: Proposed biosynthetic pathway of the enfumafungin precursor.

The cornerstone of this pathway is the bifunctional enzyme, enfumafungin synthase (EfuA) .[5][6] This remarkable enzyme harbors both a terpene cyclase (TC) domain and a glycosyltransferase (GT) domain in a single polypeptide chain.[5][6] The TC domain, which shows phylogenetic similarity to bacterial squalene-hopene cyclases (SHCs), catalyzes the initial cyclization of squalene into a hopene-type intermediate.[5][6] Subsequently, the fused GT domain facilitates the glycosylation of this intermediate, a crucial step for the bioactivity of enfumafungin.[5][6]

Following the action of EfuA, a series of tailoring enzymes modify the glycosylated fernene backbone. These modifications are catalyzed by P450 monooxygenases (efuB, efuG, efuH), a dehydrogenase (efuE), a desaturase (efuI), and a reductase (efuL).[5][6] A key step in the maturation of the enfumafungin precursor is the acetylation at the C-2 position, carried out by the acetyltransferase EfuC.[5][6] The final and most distinctive feature of the enfumafungin scaffold, the oxidatively cleaved E-ring, is hypothesized to be formed through the action of one or more of the P450 monooxygenases.[5][6]

Experimental Protocols

Culture of Hormonema carpetanum for Enfumafungin Production

A detailed protocol for the cultivation of Hormonema carpetanum ATCC 74360 for the production of enfumafungin is crucial for both research and industrial applications.

Table 2: Media Composition for Hormonema carpetanum Cultivation

| Component | Seed Medium (g/L) | Production Medium (Solid, per 250 mL flask) |

| Tryptophan | 1 | - |

| Fidco-Yeast Extract | 10 | - |

| NZ-Amine (type E) | 33 | - |

| Ammonium Sulfate | 5 | - |

| KH2PO4 | 9 | - |

| Rice | - | 50 g |

| Distilled Water | 1000 mL | 100 mL |

Protocol:

-

Prepare the seed medium and sterilize by autoclaving.

-

Inoculate 54 mL of seed medium in a 250 mL unbaffled Erlenmeyer flask with 2 mL of a glycerol stock of H. carpetanum mycelia.

-

Incubate the seed culture for 3 days at 25°C with shaking at 220 rpm.

-

Use 2 mL of the seed culture to inoculate a second-stage seed culture and incubate under the same conditions for another 3 days.

-

For production, use 2 mL of the second-stage seed culture to inoculate 50 mL of liquid production medium or a 250 mL flask containing the solid rice-based production medium.

-

Incubate the production cultures for an appropriate duration to allow for enfumafungin accumulation.

Gene Disruption of efuA in Hormonema carpetanum

Gene disruption is a fundamental technique to confirm the function of a specific gene in a biosynthetic pathway. The disruption of efuA has been shown to abolish enfumafungin production.[6]

Caption: Experimental workflow for efuA gene disruption.

Protocol Outline:

-

Construct the Gene Disruption Cassette: A cassette containing a hygromycin resistance gene flanked by sequences homologous to the regions upstream and downstream of the efuA gene is constructed using standard molecular biology techniques.

-

Protoplast Preparation: H. carpetanum mycelia are treated with cell wall-degrading enzymes (e.g., lysing enzymes, β-glucanase) in an osmotic stabilizer (e.g., sorbitol) to generate protoplasts.

-

Protoplast Transformation: The gene disruption cassette is introduced into the protoplasts using polyethylene glycol (PEG)-mediated transformation.

-

Selection of Transformants: Transformed protoplasts are plated on regeneration medium containing hygromycin. Only the transformants that have integrated the resistance cassette into their genome will survive.

-

Verification of Gene Disruption: Genomic DNA is extracted from the resistant colonies, and PCR is performed using primers flanking the efuA gene to confirm its replacement by the disruption cassette.

-

Phenotypic Analysis: The confirmed ΔefuA mutants are cultured under production conditions, and the culture extracts are analyzed by HPLC-MS to confirm the abolishment of enfumafungin production.[6]

Heterologous Expression of the Enfumafungin Biosynthetic Pathway

Heterologous expression in a well-characterized host like Aspergillus oryzae is a powerful strategy for studying and engineering biosynthetic pathways. Recent studies have demonstrated the feasibility of producing enfumafungin intermediates in A. oryzae.[7]

Caption: Workflow for heterologous expression of the enfumafungin pathway.

Protocol Considerations:

-

Host Strain Engineering: To enhance the efficiency of gene integration, it is beneficial to use an A. oryzae host strain with a deleted ku80 gene, which is involved in non-homologous end joining.[7]

-

Codon Optimization: The coding sequences of the efu genes may need to be codon-optimized for efficient expression in A. oryzae.

-

Promoter Selection: Strong, inducible or constitutive promoters, such as the amyB promoter, are typically used to drive the expression of the biosynthetic genes.[8]

-

Enzyme Engineering: As the native EfuA enzyme may not be fully functional in a heterologous host, engineering a fusion enzyme, for instance by combining the TC domain of EfuA with the GT domain from a related pathway, can be a successful strategy.[7]

-

Metabolite Analysis: The culture broth and mycelia of the transformants should be extracted and analyzed by LC-MS to detect the production of enfumafungin and its intermediates.

Extraction and Analysis of Enfumafungin

Accurate and sensitive analytical methods are essential for quantifying enfumafungin and its precursors.

Table 3: Summary of Enfumafungin Extraction and HPLC-MS Analysis Parameters [1][9][10][11][12][13]

| Parameter | Description |

| Extraction Solvent | Acetone, followed by partitioning into an organic solvent like ethyl acetate or isopropyl acetate. |

| Chromatography Column | Reversed-phase C18 or C8 column. |

| Mobile Phase | A gradient of water and acetonitrile or methanol, often with an additive like formic acid or ammonium formate. |

| Ionization Mode | Electrospray Ionization (ESI), typically in positive or negative mode depending on the analyte. |

| Mass Analyzer | Triple quadrupole (QqQ) or high-resolution mass spectrometer (e.g., Q-TOF). |

| Detection Mode | Multiple Reaction Monitoring (MRM) for targeted quantification or full scan for metabolite profiling. |

Extraction Protocol Outline:

-

Extract the fungal culture (broth and/or mycelia) with acetone.

-

Concentrate the acetone extract under vacuum.

-

Perform a liquid-liquid extraction to partition the enfumafungin into an organic solvent such as ethyl acetate.

-

Wash the organic phase to remove impurities.

-

Concentrate the organic phase to dryness and reconstitute in a suitable solvent for HPLC-MS analysis.

Quantitative Data

While detailed kinetic data for the enfumafungin biosynthetic enzymes are not yet publicly available, some quantitative information regarding the production and activity of enfumafungin has been reported.

Table 4: Quantitative Data Related to Enfumafungin

| Parameter | Value | Reference |

| Purity of enfumafungin after crystallization | 90-99 wt% | [1] |

| Yield of enfumafungin after crystallization | 65-80% | [1] |

| Minimum Inhibitory Concentration (MIC) against Candida and Aspergillus spp. | < 0.5 µg/mL | [14] |

Conclusion and Future Perspectives

The elucidation of the enfumafungin biosynthetic pathway has provided a solid foundation for the rational improvement of its production and the generation of novel antifungal agents. Future research efforts should focus on:

-

Enzyme Kinetics and Mechanistic Studies: Detailed characterization of the kinetic parameters and reaction mechanisms of the Efu enzymes will provide a deeper understanding of the pathway and enable more targeted engineering approaches.

-

Optimization of Heterologous Production: Further optimization of the A. oryzae expression system, including promoter engineering, pathway balancing, and fermentation process development, could lead to significantly higher titers of enfumafungin and its intermediates.[15]

-

Combinatorial Biosynthesis: The modular nature of the enfumafungin biosynthetic pathway offers exciting opportunities for combinatorial biosynthesis, where genes from other triterpenoid pathways can be combined to generate novel and potentially more potent antifungal compounds.

By leveraging the knowledge and experimental protocols outlined in this guide, researchers and drug development professionals are well-equipped to advance the science and application of this important class of antifungal agents.

References

- 1. US20120165513A1 - Processes for isolation and purification of enfumafungin - Google Patents [patents.google.com]

- 2. studiesinmycology.org [studiesinmycology.org]

- 3. Draft genome sequence and annotation of the enfumafungin producing fungus Hormonema carpetanum ATCC 74360 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Enfumafungin synthase represents a novel lineage of fungal triterpene cyclases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enfumafungin synthase represents a novel lineage of fungal triterpene cyclases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Engineered Fusion Enzyme-Mediated Non-Consecutive Cyclization-Glycosylation Enables Heterologous Synthesis of Antifungal Enfumafungin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. High-yields heterologous production of the novel Aspergillus fumigatus elastase inhibitor AFUEI in Aspergillus oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Simultaneous Quantification of Seven Antifungal Agents in Human Serum Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Multiparametric LC-MS/MS method for simultaneous determination of eleven antifungal drugs and metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Validation of an LC-MS Method for Quantification of Mycotoxins and Characterization of Fungal Strains Occurring in Food and Feed | MDPI [mdpi.com]

- 13. Quantification of micafungin in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Target Identification and Validation of Ibrexafungerp Citrate in Candida

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular target identification and validation of Ibrexafungerp, a first-in-class triterpenoid antifungal agent, in Candida species. It is designed to offer a deep dive into the experimental methodologies and data that underpin our understanding of this novel antifungal's mechanism of action.

Introduction: The Rise of a Novel Antifungal

Ibrexafungerp (formerly SCY-078) represents a significant advancement in the treatment of invasive fungal infections, particularly those caused by Candida species. Its development was driven by the pressing need for new antifungals with oral bioavailability and efficacy against drug-resistant strains.[1][2] Ibrexafungerp belongs to a new class of antifungals called "fungerps" and is a semi-synthetic derivative of enfumafungin, a natural product.[3] This guide will elucidate the scientific journey of identifying and validating its specific molecular target within Candida, a process crucial for its successful development and clinical application.

Target Identification: Unraveling the Mechanism of Action

The primary molecular target of Ibrexafungerp in Candida has been identified as (1,3)-β-D-glucan synthase , an essential enzyme for fungal cell wall biosynthesis.[1][4][5][6] The fungal cell wall is a dynamic structure crucial for maintaining cell integrity, and its components are absent in humans, making it an ideal target for antifungal therapy.[7]

The (1,3)-β-D-Glucan Synthesis Pathway

(1,3)-β-D-glucan is a major structural polymer of the fungal cell wall, providing rigidity and osmotic stability.[8][9] Its synthesis is a multi-step process catalyzed by the (1,3)-β-D-glucan synthase enzyme complex, which is embedded in the fungal plasma membrane. The key components of this pathway include:

-

UDP-glucose: The sugar nucleotide substrate for glucan polymerization.

-

(1,3)-β-D-glucan synthase complex: This complex is composed of a catalytic subunit, Fks1p , and a regulatory subunit, Rho1p .[2][10] The FKS1 gene encodes the Fks1p protein, which is the direct target of several antifungal agents.[1][11]

Ibrexafungerp acts as a non-competitive inhibitor of this enzyme complex, disrupting the synthesis of (1,3)-β-D-glucan and leading to a weakened cell wall, osmotic instability, and ultimately, fungal cell death.[1][4] This fungicidal activity is particularly potent against Candida species.[3][8]

Figure 1: Ibrexafungerp's inhibition of the (1,3)-β-D-glucan synthesis pathway.

Distinguishing from Echinocandins

While Ibrexafungerp shares a target with the echinocandin class of antifungals, its binding site on the Fks1p subunit is distinct.[1][2][3] This is a critical feature, as it allows Ibrexafungerp to retain activity against many echinocandin-resistant Candida isolates that harbor mutations in the FKS1 gene.[3][4] The binding site for Ibrexafungerp partially overlaps with that of echinocandins but is nonidentical, resulting in limited cross-resistance.[2][4]

Target Validation: Experimental Evidence

A multi-faceted approach involving in vitro susceptibility testing, biochemical assays, and genetic studies has been employed to validate (1,3)-β-D-glucan synthase as the definitive target of Ibrexafungerp in Candida.

In Vitro Susceptibility Testing

In vitro susceptibility testing is a cornerstone for evaluating the potency of an antifungal agent against a panel of fungal isolates. The minimum inhibitory concentration (MIC), the lowest concentration of a drug that inhibits visible growth, is a key quantitative parameter.

Table 1: In Vitro Activity of Ibrexafungerp Against Various Candida Species

| Candida Species | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| C. auris | >400 | 0.5 | 1.0 | [4][8] |

| C. glabrata (echinocandin-resistant) | 17 | 0.5 | - | [10] |

| C. albicans | 16 | - | - | [12] |

| C. glabrata | 16 | - | - | [12] |

| Candida spp. (blood isolates) | 958 | - | - | [13] |

Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing (Adapted from CLSI M27) [14][15][16][17]

-

Inoculum Preparation:

-

Culture Candida isolates on Sabouraud Dextrose Agar for 24 hours at 35°C.

-

Suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.

-

Dilute the suspension in RPMI 1640 medium (buffered with MOPS) to a final inoculum concentration of 0.5 x 103 to 2.5 x 103 CFU/mL.

-

-

Drug Dilution:

-

Prepare a stock solution of Ibrexafungerp citrate in a suitable solvent (e.g., DMSO).

-

Perform serial twofold dilutions of the drug in RPMI 1640 medium in a 96-well microtiter plate.

-

-

Inoculation and Incubation:

-

Add the prepared fungal inoculum to each well of the microtiter plate containing the drug dilutions.

-

Include a drug-free growth control well and a sterile control well.

-

Incubate the plates at 35°C for 24-48 hours.

-

-

MIC Determination:

-

The MIC is determined as the lowest drug concentration at which a significant decrease in turbidity (e.g., ≥50% inhibition) is observed compared to the growth control.

-

References

- 1. Discovery of Novel Antifungal (1,3)-β-d-Glucan Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ibrexafungerp: A First-in-Class Oral Triterpenoid Glucan Synthase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vitro Antifungal Activity of Ibrexafungerp (SCY-078) Against Contemporary Blood Isolates From Medically Relevant Species of Candida: A European Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ibrexafungerp: A Novel Oral Triterpenoid Antifungal in Development for the Treatment of Candida auris Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Genomic Approaches to Antifungal Drug Target Identification and Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Yeast species-specific, differential inhibition of β-1,3-glucan synthesis by poacic acid and caspofungin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fungal beta(1,3)-D-glucan synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Ibrexafungerp | C44H67N5O4 | CID 46871657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Discovery of novel antifungal (1,3)-beta-D-glucan synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Time-Kill Assay and Etest Evaluation for Synergy with Polymyxin B and Fluconazole against Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]

- 15. researchgate.net [researchgate.net]

- 16. scribd.com [scribd.com]

- 17. webstore.ansi.org [webstore.ansi.org]

Ibrexafungerp Citrate: A Technical Guide to its Antifungal Spectrum of Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ibrexafungerp, a first-in-class triterpenoid antifungal, represents a significant advancement in the management of fungal infections. As an orally bioavailable glucan synthase inhibitor, it offers a distinct therapeutic option, particularly for infections caused by resistant pathogens.[1][2] This technical guide provides an in-depth overview of the antifungal spectrum of activity of ibrexafungerp citrate, with a focus on quantitative data, detailed experimental protocols, and the underlying mechanism of action.

Mechanism of Action

Ibrexafungerp exerts its antifungal effect by non-competitively inhibiting the β-(1,3)-D-glucan synthase enzyme, a critical component in the synthesis of β-(1,3)-D-glucan.[3][4][5] This polysaccharide is a vital structural polymer in the fungal cell wall, and its disruption leads to a compromised cell wall, increased permeability, and ultimately, cell lysis and death.[3][5] This mechanism is fungicidal against Candida species and fungistatic against Aspergillus species.[4]

While echinocandins also target glucan synthase, ibrexafungerp binds to a different site on the enzyme.[6][7] This distinction is crucial as it allows ibrexafungerp to retain activity against many echinocandin-resistant strains that harbor mutations in the FKS genes.[8][9][10]

In Vitro Antifungal Spectrum of Activity

Ibrexafungerp demonstrates a broad spectrum of in vitro activity against a wide range of fungal pathogens, including clinically relevant yeasts and molds. Its potency has been evaluated extensively using standardized methodologies from the Clinical & Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Activity against Candida Species

Ibrexafungerp exhibits potent activity against numerous Candida species, including those resistant to other antifungal agents like fluconazole and echinocandins.[11][12]

Table 1: In Vitro Activity of Ibrexafungerp against Common Candida Species

| Species | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Geometric Mean MIC (mg/L) |

|---|---|---|---|---|

| C. albicans | 0.016 - 0.5 | 0.06 | 0.125 | 0.062 |

| C. glabrata | 0.25 - 0.5 | 0.25 | 0.25 | - |

| C. parapsilosis | 0.016 - 8 | 0.5 | 4 | 0.660 |

| C. tropicalis | 0.06 - ≥8 | 0.5 | 2 | 0.517 |

| C. krusei | - | 1 | 1 | - |

| C. auris | 0.25 - 2 | 1 | 1 | 0.764 |

Data compiled from multiple studies. MIC values can vary based on testing methodology and specific isolates tested.[8][11][12]

Notably, ibrexafungerp maintains its activity against echinocandin-resistant C. auris isolates, with MIC values remaining low (e.g., 0.25-0.5 mg/L) for isolates with high echinocandin MICs (>32 mg/L).[10][13] For two C. auris isolates with elevated echinocandin MICs, the ibrexafungerp MIC was 0.5 µg/ml.[8]

Activity against Aspergillus Species

Ibrexafungerp has demonstrated in vitro activity against various Aspergillus species, including azole-susceptible and azole-resistant strains.[1][14] For molds, the endpoint for susceptibility testing is the Minimum Effective Concentration (MEC), which represents the lowest concentration of the drug that leads to the formation of abnormal, branched hyphae.

Table 2: In Vitro Activity of Ibrexafungerp against Aspergillus Species

| Species | Testing Method | MEC Range (mg/L) | MEC₅₀ (mg/L) | MEC₉₀ (mg/L) | Geometric Mean MEC (mg/L) |

|---|---|---|---|---|---|

| A. fumigatus (Azole-susceptible) | EUCAST | - | - | - | 0.040 |

| A. fumigatus (Azole-susceptible) | CLSI | - | - | - | 0.040 |

| A. fumigatus (Azole-resistant) | EUCAST | - | - | - | 0.092 |

| A. fumigatus (Azole-resistant) | CLSI | - | - | - | 0.056 |

| A. alliaceus | - | - | - | ≥16 | - |

Data compiled from multiple studies.[14]

Ibrexafungerp showed moderate activity against the A. ustus species complex and was inactive against A. alliaceus isolates tested.[14][15]

Experimental Protocols for Antifungal Susceptibility Testing

The in vitro activity data for ibrexafungerp is primarily generated using standardized broth microdilution methods outlined by CLSI and EUCAST. These protocols ensure reproducibility and comparability of data across different laboratories.

CLSI M27/M38 and EUCAST E.Def 7.3.1/9.3.2 Methodologies

Antifungal susceptibility testing for yeasts (Candida spp.) is performed according to the CLSI M27 standard and the EUCAST E.Def 7.3.1 method.[8][13] For molds (Aspergillus spp.), the corresponding documents are CLSI M38 and EUCAST E.Def 9.3.2.[16] While there are some differences between the CLSI and EUCAST methods, the general workflow is similar.[17]

General Protocol Outline:

-

Isolate Preparation: Fungal isolates are subcultured on appropriate agar plates to ensure purity and viability. A standardized inoculum suspension is then prepared and adjusted to a specific cell density using a spectrophotometer.

-

Antifungal Agent Preparation: Ibrexafungerp and comparator drugs are serially diluted in RPMI 1640 medium to achieve a range of final concentrations in the microdilution plates.

-

Inoculation and Incubation: The standardized fungal inoculum is added to each well of the microtiter plate containing the serially diluted antifungal agents. The plates are then incubated at 35°C for 24-48 hours.[8]

-

Endpoint Determination:

-

For Candida spp. (MIC): The Minimum Inhibitory Concentration is determined as the lowest drug concentration that causes a significant reduction in growth (typically ≥50%) compared to the drug-free control well.[8]

-

For Aspergillus spp. (MEC): The Minimum Effective Concentration is determined microscopically as the lowest drug concentration at which short, stubby, and highly branched hyphae are observed.

-

Conclusion

This compound demonstrates a broad and potent in vitro spectrum of activity against a wide array of clinically important fungal pathogens. Its unique mechanism of action provides a valuable therapeutic tool, particularly in the context of rising antifungal resistance. The standardized methodologies for susceptibility testing are crucial for the continued evaluation of its efficacy and for guiding clinical decision-making. Further research and ongoing clinical trials will continue to define the role of ibrexafungerp in the treatment of invasive and mucocutaneous fungal infections.[1][18]

References

- 1. mdpi.com [mdpi.com]

- 2. scynexis.com [scynexis.com]

- 3. Ibrexafungerp: Mechanism of Action, Clinical, and Translational Science - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | 1965291-08-0 | Benchchem [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. go.drugbank.com [go.drugbank.com]

- 8. journals.asm.org [journals.asm.org]

- 9. journals.asm.org [journals.asm.org]

- 10. Ibrexafungerp: A Novel Oral Triterpenoid Antifungal in Development for the Treatment of Candida auris Infections [mdpi.com]

- 11. In Vitro Antifungal Activity of Ibrexafungerp (SCY-078) Against Contemporary Blood Isolates From Medically Relevant Species of Candida: A European Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | In Vitro Antifungal Activity of Ibrexafungerp (SCY-078) Against Contemporary Blood Isolates From Medically Relevant Species of Candida: A European Study [frontiersin.org]

- 13. scynexis.com [scynexis.com]

- 14. In Vitro Activity of Ibrexafungerp against a Collection of Clinical Isolates of Aspergillus, Including Cryptic Species and Cyp51A Mutants, Using EUCAST and CLSI Methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In Vitro Activity of Ibrexafungerp against a Collection of Clinical Isolates of Aspergillus, Including Cryptic Species and Cyp51A Mutants, Using EUCAST and CLSI Methodologies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In Vitro Activity of Ibrexafungerp against a Collection of Clinical Isolates of Aspergillus, Including Cryptic Species and Cyp51A Mutants, Using EUCAST and CLSI Methodologies [mdpi.com]

- 17. Antifungal Susceptibility Testing: A Primer for Clinicians - PMC [pmc.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

Methodological & Application

Application Notes and Protocols for In Vitro Susceptibility Testing of Ibrexafungerp Citrate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the in vitro susceptibility of fungi to the novel antifungal agent, Ibrexafungerp Citrate. The information is compiled from established methodologies, primarily focusing on the broth microdilution techniques standardized by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Introduction

Ibrexafungerp is the first-in-class triterpenoid antifungal agent that inhibits the (1,3)-β-D-glucan synthase enzyme, a critical component of the fungal cell wall.[1] This novel mechanism of action provides activity against a broad spectrum of fungal pathogens, including species resistant to other antifungal classes.[1] Accurate in vitro susceptibility testing is crucial for understanding its spectrum of activity, monitoring for the development of resistance, and guiding clinical use.

The most widely accepted and standardized methods for in vitro antifungal susceptibility testing are broth microdilution assays. These methods determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Quantitative Data Summary

The following tables summarize the in vitro activity of Ibrexafungerp against various fungal species as determined by CLSI and EUCAST broth microdilution methods.

Table 1: Ibrexafungerp MIC Ranges for Candida Species

| Candida Species | CLSI MIC Range (µg/mL) | EUCAST MIC Range (mg/L) |

| C. albicans | 0.03 - 0.5 | 0.016 - 0.5[2][3][4] |

| C. auris | 0.25 - 2[5] | 0.06 - 2[6][7][8] |

| C. glabrata | 0.125 - 1 | 0.25 - 0.5[6] |

| C. parapsilosis | <0.03 - 1 | 0.06 - ≥8[2] |

| C. tropicalis | <0.03 - 1 | 0.06 - ≥8[2][3][4] |

| C. krusei | 0.5 - 1 | 1[3][4] |

Note: MIC values can vary based on the specific isolates tested and the methodology used. Researchers should always include appropriate quality control strains.

Table 2: Ibrexafungerp MEC Ranges for Aspergillus Species

| Aspergillus Species | CLSI MEC Range (mg/L) | EUCAST MEC Range (mg/L) |

| A. fumigatus | 0.06 (MEC₅₀) | 0.03 (MEC₅₀)[9] |

| A. flavus | <0.06 (MEC₅₀) | Not Reported |

| A. terreus | Not Reported | Not Reported |

| A. niger | Not Reported | Not Reported |

Note: For filamentous fungi like Aspergillus, the endpoint for reading is the Minimum Effective Concentration (MEC), which is the lowest concentration of the drug that leads to the growth of small, rounded, compact hyphal forms as compared to the hyphal growth in the control well.[9]

Table 3: Quality Control (QC) Ranges for Ibrexafungerp

| QC Strain | CLSI 24-hour MIC Range (µg/mL) | EUCAST Modal MIC (mg/L) |

| C. parapsilosis ATCC 22019 | Tentative ranges adopted[10] | 0.25[8] |

| C. krusei ATCC 6258 | Tentative ranges adopted[10] | 0.5[8] |

| C. albicans ATCC 64548 | Not specified | 0.06[8] |

| C. albicans CNM-CL-F8555 | Not specified | 0.125[11] |

Note: QC ranges are essential for ensuring the accuracy and reproducibility of susceptibility testing results. Laboratories should adhere to the latest QC ranges published by the respective standards development organizations.

Experimental Protocols

Broth Microdilution Method for Yeasts (CLSI M27-A4)

This protocol is a generalized procedure based on the CLSI M27-A4 document for determining the MIC of Ibrexafungerp against yeast isolates.[12][13]

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

RPMI 1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with MOPS

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator (35°C)

-

Yeast isolates

-

Quality control strains (C. parapsilosis ATCC 22019, C. krusei ATCC 6258)

Procedure:

-

Drug Preparation:

-

Prepare a stock solution of Ibrexafungerp in DMSO.

-

Perform serial twofold dilutions of Ibrexafungerp in RPMI 1640 medium to achieve final concentrations typically ranging from 0.03 to 16 µg/mL in the microtiter plate wells.

-

-

Inoculum Preparation:

-

Subculture the yeast isolate onto a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure purity and viability.

-

Prepare a yeast suspension in sterile saline, adjusted to a 0.5 McFarland turbidity standard.

-

Dilute the suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL in the microtiter plate wells.

-

-

Plate Inoculation:

-

Add 100 µL of the standardized inoculum to each well of the microtiter plate containing 100 µL of the serially diluted Ibrexafungerp.

-

Include a growth control well (inoculum without drug) and a sterility control well (medium without inoculum).

-

-

Incubation:

-

Incubate the plates at 35°C for 24-48 hours.

-

-

Endpoint Reading:

-

The MIC is read as the lowest concentration of Ibrexafungerp that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control well. This can be assessed visually or with a spectrophotometer.

-

Broth Microdilution Method for Yeasts (EUCAST E.Def 7.3.2)

This protocol is a generalized procedure based on the EUCAST E.Def 7.3.2 document.[11][14]

Materials:

-

This compound powder

-

DMSO

-

RPMI 1640 medium with L-glutamine, without bicarbonate, supplemented with 2% glucose

-

Sterile 96-well microtiter plates

-

Spectrophotometer (530 nm)

-

Incubator (35-37°C)

-

Yeast isolates

-

Quality control strains

Procedure:

-

Drug Preparation:

-

Similar to the CLSI method, prepare serial twofold dilutions of Ibrexafungerp in RPMI 1640 with 2% glucose to achieve the desired final concentrations.

-

-

Inoculum Preparation:

-

Prepare a yeast suspension and adjust it spectrophotometrically to a specific cell density.

-

Dilute the suspension to achieve a final inoculum concentration of 0.5 x 10⁵ to 2.5 x 10⁵ CFU/mL in the microtiter plate wells.

-

-

Plate Inoculation:

-

Add 100 µL of the standardized inoculum to each well containing 100 µL of the diluted drug.

-

Include growth and sterility controls.

-

-

Incubation:

-

Incubate the plates at 35-37°C for 24 hours.

-

-

Endpoint Reading:

-

The MIC is determined as the lowest concentration of Ibrexafungerp that causes a ≥50% reduction in absorbance at 530 nm compared to the growth control.

-

Visualizations

Caption: Workflow for Broth Microdilution Susceptibility Testing.

Caption: Components of In Vitro Susceptibility Testing.

References

- 1. Ibrexafungerp: A narrative overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vitro Antifungal Activity of Ibrexafungerp (SCY-078) Against Contemporary Blood Isolates From Medically Relevant Species of Candida: A European Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vitro Antifungal Activity of Ibrexafungerp (SCY-078) Against Contemporary Blood Isolates From Medically Relevant Species of Candida: A European Study [air.unimi.it]

- 4. researchgate.net [researchgate.net]

- 5. journals.asm.org [journals.asm.org]

- 6. scynexis.com [scynexis.com]

- 7. In Vitro Activity of Ibrexafungerp (SCY-078) against Candida auris Isolates as Determined by EUCAST Methodology and Comparison with Activity against C. albicans and C. glabrata and with the Activities of Six Comparator Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. njccwei.com [njccwei.com]

- 11. EUCAST Ibrexafungerp MICs and Wild-Type Upper Limits for Contemporary Danish Yeast Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. In Vitro pH Activity of Ibrexafungerp against Fluconazole-Susceptible and -Resistant Candida Isolates from Women with Vulvovaginal Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In vitro activity of ibrexafungerp against clinically relevant echinocandin-resistant Candida strains - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Ibrexafungerp MIC Determination via Broth Microdilution Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ibrexafungerp is a first-in-class triterpenoid antifungal agent that exhibits a broad spectrum of activity against various fungal pathogens, including species of Candida and Aspergillus.[1][2][3] Its mechanism of action involves the inhibition of the enzyme β-(1,3)-D-glucan synthase, which is essential for the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall.[1][4][5] This disruption of cell wall integrity leads to fungal cell lysis and death.[1][5] The unique oral bioavailability of Ibrexafungerp presents a significant advantage in the treatment of fungal infections.[2][3]

Accurate determination of the Minimum Inhibitory Concentration (MIC) is crucial for understanding the in vitro potency of Ibrexafungerp against clinical and environmental fungal isolates. The broth microdilution assay is a standardized and widely accepted method for determining the MIC of antifungal agents. This document provides a detailed protocol for performing the broth microdilution assay for Ibrexafungerp, based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Mechanism of Action Signaling Pathway

Caption: Mechanism of action of Ibrexafungerp.

Experimental Protocols

The following protocols are based on the EUCAST E.Def 7.3.2 and CLSI M27/M38 guidelines for antifungal susceptibility testing.[6][7][8][9]

Materials

-

Ibrexafungerp (SCY-078) powder

-

Dimethyl sulfoxide (DMSO)

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Sterile, inert vessels for dilutions

-

Calibrated pipettes and sterile tips

-

Fungal isolates to be tested

-

Quality control (QC) strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258, Aspergillus fumigatus ATCC 204305, Aspergillus flavus ATCC 204304)[6][7][10]

Preparation of Ibrexafungerp Stock Solution

-

Aseptically weigh a sufficient amount of Ibrexafungerp powder.

-

Dissolve the powder in 100% DMSO to create a stock solution of high concentration (e.g., 5000 mg/L).[6]

-

Store the stock solution in small aliquots at -80°C until use.[6]

Preparation of Microtiter Plates

-

Perform serial two-fold dilutions of the Ibrexafungerp stock solution in RPMI-1640 medium to achieve the desired final concentrations in the microtiter plate wells. The typical concentration range to be tested is 0.016 to 16 mg/L.[7][11]

-

Dispense 100 µL of each Ibrexafungerp dilution into the appropriate wells of a 96-well microtiter plate.

-

Include a drug-free well (growth control) containing 100 µL of RPMI-1640 medium and a sterility control well with 200 µL of uninoculated medium.

-

Prepared plates can be frozen at -80°C for up to six months.[8]

Inoculum Preparation

For Yeasts (Candida spp.):

-

Subculture the yeast isolates on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35-37°C for 24-48 hours to ensure purity and viability.

-

Harvest mature colonies and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to a 0.5 McFarland standard using a spectrophotometer (at 530 nm). This corresponds to approximately 1-5 x 10^6 CFU/mL.

-

Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^5 CFU/mL in the test wells.[8]

For Molds (Aspergillus spp.):

-

Subculture the mold isolates on a suitable agar medium (e.g., Potato Dextrose Agar) and incubate at 35°C for 5-7 days until adequate sporulation is observed.

-

Harvest conidia by flooding the agar surface with sterile saline containing 0.05% Tween 80.

-

Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.

-

Adjust the turbidity of the supernatant to achieve a final inoculum concentration of 0.4-5 x 10^4 CFU/mL.

Inoculation, Incubation, and Reading

-

Add 100 µL of the prepared fungal inoculum to each well of the microtiter plate containing the Ibrexafungerp dilutions and the growth control well. The final volume in each test well will be 200 µL.

-

Incubate the plates at 35-37°C.

-

Read the MICs after 24 hours for Candida spp. and 48 hours for Aspergillus spp.[7][9]

-

The MIC endpoint is defined as the lowest concentration of Ibrexafungerp that causes a significant inhibition of growth (typically ≥50%) compared to the drug-free growth control.[8][9] For Aspergillus spp., the endpoint is the Minimal Effective Concentration (MEC), which is the lowest drug concentration at which a clear change in the morphology of the hyphae is observed. However, for practical purposes in many studies, a ≥50% growth inhibition endpoint is also used and referred to as MIC.[7]

-

Reading can be done visually or with a microplate reader at 450 nm.

Experimental Workflow